molecular formula C17H15NO3 B6282036 2-[4-(benzyloxy)-1H-indol-3-yl]acetic acid CAS No. 1464-12-6

2-[4-(benzyloxy)-1H-indol-3-yl]acetic acid

Cat. No.: B6282036
CAS No.: 1464-12-6
M. Wt: 281.30 g/mol
InChI Key: HPDBLFABLJQYMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(benzyloxy)-1H-indol-3-yl]acetic acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a benzyloxy group attached to the indole ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(benzyloxy)-1H-indol-3-yl]acetic acid typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through an etherification reaction, where a benzyl alcohol reacts with the indole derivative in the presence of a suitable base.

    Acetic Acid Substitution:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[4-(benzyloxy)-1H-indol-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The indole ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole nitrogen or the benzylic position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for benzylic bromination.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

2-[4-(benzyloxy)-1H-indol-3-yl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(benzyloxy)-1H-indol-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.

    4-benzyloxyphenylacetic acid: Another compound with a benzyloxy group, but lacking the indole core.

Uniqueness

2-[4-(benzyloxy)-1H-indol-3-yl]acetic acid is unique due to the combination of the indole core and the benzyloxy group, which can confer distinct chemical properties and biological activities compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

2-[4-(benzyloxy)-1H-indol-3-yl]acetic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the compound's synthesis, mechanisms of action, and various biological activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features an indole core substituted with a benzyloxy group, which is believed to influence its chemical properties and biological activities. The presence of the indole moiety allows for interactions with various biological targets, enhancing its pharmacological potential.

The mechanism of action for this compound involves its ability to bind to specific receptors and enzymes. Notably, it may inhibit enzymes associated with cancer cell proliferation and interact with viral proteins to hinder replication processes.

Anticancer Activity

Research indicates that compounds with indole structures often exhibit anticancer properties. For instance, derivatives similar to this compound have shown selective cytotoxic activity against various cancer cell lines, including lung adenocarcinoma cells (A549), through mechanisms like apoptosis induction .

Table 1: Anticancer Activity of Indole Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
This compoundA549Not specifiedApoptosis induction
3b (similar derivative)A5498.90Akt inhibition
IndomethacinVariousNot specifiedCOX inhibition

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies have demonstrated that certain indole derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell membranes or inhibiting vital metabolic pathways .

Table 2: Antimicrobial Activity of Indole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundMRSA1–2 µg/mL
5-chloro indole derivativeMSSAPartially exceeds standard ciprofloxacin

Anti-inflammatory Effects

Indole derivatives are also known for their anti-inflammatory properties. The benzyloxy group may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for further studies in treating inflammatory diseases .

Case Studies

Case Study 1: Indole Derivative in Cancer Treatment

A study focused on the synthesis of various indole-based compounds, including derivatives similar to this compound. These compounds were screened for their anticancer activity against several cell lines. The results indicated a promising profile for further development as anticancer agents .

Case Study 2: Antimicrobial Screening

Another study evaluated the antimicrobial efficacy of several benzyloxy-substituted indoles against common bacterial pathogens. The findings revealed that these compounds possess significant antibacterial activity, suggesting potential applications in treating bacterial infections resistant to conventional antibiotics .

Properties

CAS No.

1464-12-6

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

2-(4-phenylmethoxy-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C17H15NO3/c19-16(20)9-13-10-18-14-7-4-8-15(17(13)14)21-11-12-5-2-1-3-6-12/h1-8,10,18H,9,11H2,(H,19,20)

InChI Key

HPDBLFABLJQYMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2C(=CN3)CC(=O)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.